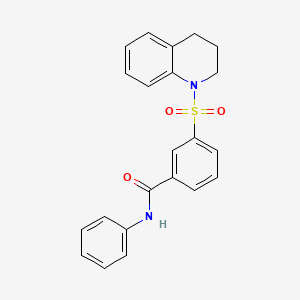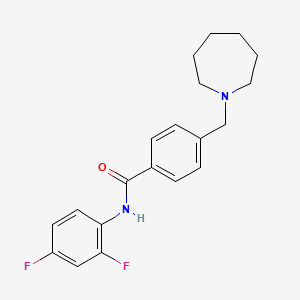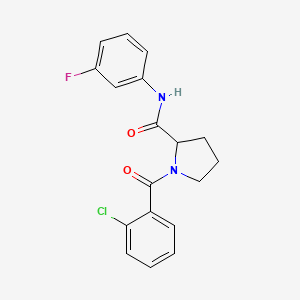
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide is a complex organic compound that features a quinoline ring system fused with a sulfonyl group and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline ring, followed by the introduction of the sulfonyl group and finally the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonyl group.
Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzamide ring.
Aplicaciones Científicas De Investigación
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The quinoline ring system may also interact with nucleic acids or other biomolecules, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-dihydro-2H-quinolin-1-yl)-propionic acid
- 1-(3,4-dihydro-2H-quinolin-1-yl)-3-phenyl-propenone
- 3,4-dihydro-2(1H)-quinolinone
Uniqueness
What sets 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide apart from similar compounds is the presence of both the sulfonyl and benzamide groups, which confer unique chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(23-19-11-2-1-3-12-19)18-9-6-13-20(16-18)28(26,27)24-15-7-10-17-8-4-5-14-21(17)24/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJYCXDRRCKBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-[(3-hydroxypiperidin-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6031774.png)
![N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6031784.png)
![3-[(4-methylphenyl)sulfanyl]-N-(prop-2-en-1-yl)propanamide](/img/structure/B6031794.png)
![11-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B6031799.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031806.png)
![2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide](/img/structure/B6031808.png)

![7-(3-methyl-2-oxopentanoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031814.png)

![2-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B6031821.png)
![5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6031827.png)
![2-ethoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6031834.png)
![Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester](/img/structure/B6031841.png)
![7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031849.png)
